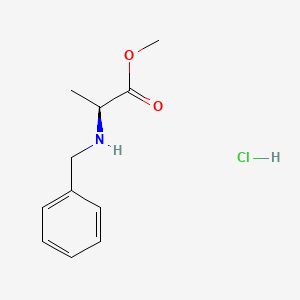

(S)-methyl 2-(benzylamino)propanoate hydrochloride

Description

Properties

IUPAC Name |

methyl (2S)-2-(benzylamino)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-9(11(13)14-2)12-8-10-6-4-3-5-7-10;/h3-7,9,12H,8H2,1-2H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUWPAKLUHULRE-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)NCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670446 | |

| Record name | Methyl N-benzyl-L-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19460-85-6 | |

| Record name | Methyl N-benzyl-L-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Alkylation of L-Alanine Methyl Ester

The most widely documented method involves the alkylation of L-alanine methyl ester with benzyl chloride or bromide. The reaction proceeds via nucleophilic substitution, where the primary amine of L-alanine methyl ester attacks the electrophilic benzyl halide.

Reaction Conditions :

-

Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF)

-

Base : Triethylamine (TEA) or sodium bicarbonate to neutralize HCl byproduct

-

Temperature : 0–25°C under inert atmosphere (N₂ or Ar)

-

Time : 12–24 hours

The product is isolated as the hydrochloride salt by evaporating the solvent and recrystallizing from ethanol-diethyl ether.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–75% |

| Purity (HPLC) | ≥98% |

| Stereochemical Integrity | Retained (S-configuration) |

Reductive Amination Approach

An alternative route employs reductive amination using benzaldehyde and L-alanine methyl ester. This method avoids harsh alkylation conditions, making it suitable for scale-up.

Steps :

-

Imine Formation : L-Alanine methyl ester reacts with benzaldehyde in methanol at 40°C for 6 hours.

-

Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces the imine intermediate to the secondary amine.

-

Salt Formation : The free base is treated with HCl gas in ethyl acetate to yield the hydrochloride salt.

Advantages :

-

Higher selectivity for mono-benzylation.

-

Reduced risk of racemization due to milder conditions.

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements utilize continuous flow reactors to enhance efficiency:

Purification Techniques

-

Crystallization : The crude product is dissolved in hot ethanol (60°C) and cooled to −20°C to precipitate pure hydrochloride salt.

-

Chromatography : Preparative HPLC with C18 columns resolves any diastereomeric impurities (if present).

Characterization and Quality Control

Spectroscopic Data

¹H NMR (400 MHz, D₂O) :

-

δ 7.35–7.28 (m, 5H, Ar-H)

-

δ 4.12 (s, 2H, CH₂Ph)

-

δ 3.72 (s, 3H, OCH₃)

-

δ 3.45 (q, J = 7.2 Hz, 1H, CH-CH₃)

IR (KBr) :

Chiral Purity Analysis

Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 80:20) confirms >99% enantiomeric excess (ee).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Direct Alkylation | 68–75 | 98 | High | 120–150 |

| Reductive Amination | 70–78 | 99 | Moderate | 180–200 |

| Continuous Flow | 80–85 | 99.5 | Very High | 90–110 |

Recent Innovations

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic mixtures offers an eco-friendly alternative:

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 2-(benzylamino)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO₄, CrO₃, OsO₄

Reduction: LiAlH₄, NaBH₄, H₂/Ni

Substitution: Alkyl halides, acyl chlorides, SOCl₂

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

(S)-methyl 2-(benzylamino)propanoate hydrochloride serves as an intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to be a precursor for synthesizing peptides and peptidomimetics that target specific biological receptors, facilitating drug development efforts.

Organic Synthesis

This compound is utilized as a building block for creating more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.

Materials Science

In materials science, this compound is explored for developing new materials with specific properties. The unique structure may contribute to the formation of polymers or other composite materials.

Enzyme Interaction

- Metabolism : It may influence amino acid metabolism, affecting signaling pathways and gene expression.

- Hydrolysis : The ester group can undergo hydrolysis to release active components that interact with biological targets.

Pharmacological Properties

Research indicates several pharmacological properties associated with this compound:

- Antioxidant Effects : Exhibits significant free radical scavenging activity, suggesting potential utility in formulations aimed at reducing oxidative stress in cells.

- Antimicrobial Properties : Demonstrated inhibitory effects against specific bacterial strains, indicating potential as an antimicrobial agent.

- Neuroprotective Effects : Its structural resemblance to neurotransmitters suggests roles in neuroprotection and cognitive enhancement.

Study on Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using various assays, demonstrating its effectiveness in neutralizing free radicals and providing cellular protection against oxidative stress.

Antimicrobial Evaluation

In vitro tests against several bacterial strains revealed notable antimicrobial activity. The compound showed effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its therapeutic potential in treating infections.

Applications Summary Table

| Application Area | Description | Examples/Notes |

|---|---|---|

| Medicinal Chemistry | Intermediate for pharmaceuticals | Precursor for peptides and peptidomimetics |

| Organic Synthesis | Building block for complex molecules | Utilized in synthetic organic chemistry |

| Materials Science | Development of new materials | Potential use in polymers or composite materials |

| Antioxidant | Neutralizes free radicals | Reduces oxidative stress |

| Antimicrobial | Inhibitory effects against bacteria | Effective against Gram-positive and Gram-negative strains |

| Neuroprotective | May enhance cognitive functions | Structural similarity to neurotransmitters |

Mechanism of Action

The mechanism of action of (S)-methyl 2-(benzylamino)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, influencing various biochemical processes. Its chiral nature allows it to interact selectively with target molecules, leading to specific biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

| Compound Name | Molecular Formula | Key Structural Differences | Biological Activity |

|---|---|---|---|

| (S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride | C₁₁H₁₆ClNO₃ | Methoxyphenyl substituent at C3 instead of benzylamino group | Moderate anticancer activity; weaker neuroprotective effects compared to benzylamino derivatives |

| Ethyl (2S)-2-(methylamino)propanoate hydrochloride | C₆H₁₄ClNO₂ | Ethyl ester (vs. methyl) and methylamino (vs. benzylamino) | Altered solubility and receptor binding due to ester chain length and reduced aromaticity |

| Ethyl 2-(benzylamino)acetate hydrochloride | C₁₁H₁₆ClNO₂ | Acetate backbone (shorter chain) instead of propanoate | Reduced steric hindrance; enhanced interaction with glycine receptors |

| Benzyl 2-amino-2-methylpropanoate hydrochloride | C₁₁H₁₆ClNO₂ | Branched methyl group at C2 (vs. linear propanoate) | Increased steric hindrance limits enzyme binding; lower metabolic stability |

| (R)-2-(Methylamino)propanoic acid hydrochloride | C₄H₁₀ClNO₂ | (R)-enantiomer; carboxylic acid (vs. ester) | Distinct stereochemical interactions; higher polarity due to free acid group |

| Methyl 2-amino-3-(benzyloxy)propanoate hydrochloride | C₁₁H₁₆ClNO₃ | Benzyloxy group at C3 (vs. benzylamino at C2) | Altered hydrogen bonding; weaker affinity for amino acid transporters |

Impact of Functional Groups on Reactivity and Solubility

- Benzylamino vs. Methoxyphenyl: The benzylamino group in the target compound enhances hydrophobic interactions with protein pockets, whereas the methoxyphenyl group in its analog prioritizes electron-donating effects, altering receptor selectivity .

- Ester Chain Length: Ethyl esters (e.g., Ethyl (2S)-2-(methylamino)propanoate hydrochloride) increase lipophilicity, improving membrane permeability but reducing aqueous solubility compared to methyl esters .

- Branched vs. Linear Chains: Branched derivatives (e.g., Benzyl 2-amino-2-methylpropanoate hydrochloride) exhibit steric hindrance, limiting access to enzymatic active sites .

Table 2: Physicochemical Properties

| Compound Name | Solubility (Water) | LogP | Melting Point (°C) |

|---|---|---|---|

| This compound | High (due to HCl salt) | 1.2 | 180–185 |

| (S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride | Moderate | 1.8 | 170–175 |

| Ethyl (2S)-2-(methylamino)propanoate hydrochloride | Moderate | 0.9 | 160–165 |

Biological Activity

(S)-methyl 2-(benzylamino)propanoate hydrochloride is a chiral compound classified as an amino acid derivative. Its structural components, including a methyl ester and a benzylamino group, contribute to its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClNO

- Molar Mass : 231.70 g/mol

- CAS Number : 45489685

The hydrochloride salt form enhances the compound's solubility in aqueous solutions, which is advantageous for laboratory and pharmaceutical applications .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antioxidant Activity : The compound may neutralize free radicals, providing cellular protection against oxidative stress.

- Antimicrobial Effects : Preliminary studies suggest it may inhibit specific bacterial strains, indicating potential use in antimicrobial therapies.

- Neuroprotective Effects : Due to its structural similarity to neurotransmitters, it may play a role in neuroprotection and cognitive enhancement.

The compound's mechanism of action is not fully elucidated, but it is believed to involve interactions with various biological targets. Its structural features suggest potential roles in:

- Peptide Synthesis : As a building block for peptides and peptidomimetics, it can influence protein-protein interactions and enzyme activities.

- Enzyme Inhibition : It may act on specific enzymes due to its structural resemblance to L-alanine derivatives, which are known to modulate various biochemical pathways.

Study on Antioxidant Activity

A study evaluated the antioxidant properties of this compound using DPPH radical scavenging assays. The results showed that the compound exhibited significant scavenging activity compared to standard antioxidants, suggesting its potential use in formulations aimed at reducing oxidative stress.

Antimicrobial Evaluation

In vitro tests were conducted to assess the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory effects on selected bacterial strains, indicating its potential as an antimicrobial agent.

Neuroprotective Studies

Research investigating the neuroprotective effects of the compound involved cellular models exposed to neurotoxic agents. Treatment with this compound resulted in reduced cell death and improved cell viability, supporting its role in neuroprotection.

Interaction Studies

Computational models have predicted that this compound can interact with various biological targets. These studies utilize structure-activity relationship models to explore potential binding affinities with enzymes and receptors involved in critical metabolic pathways .

Applications in Research and Industry

This compound serves as a versatile building block in organic synthesis and drug development. Its applications include:

- Peptide Synthesis : Used as a precursor for synthesizing bioactive peptides.

- Drug Development : Investigated for its potential therapeutic effects in treating various diseases.

- Chemical Research : Employed in studies exploring enzyme mechanisms and metabolic pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-methyl 2-(benzylamino)propanoate hydrochloride, and how can chiral purity be maintained during synthesis?

- Methodological Answer : The compound can be synthesized via a multi-step process starting with L-alanine. Key steps include:

- Amine Protection : Use Boc anhydride to protect the α-amino group of L-alanine, forming Boc-L-alanine .

- Coupling Reaction : React Boc-L-alanine with benzylamine using coupling reagents like HATU or EDC to form the benzylamide intermediate .

- Deprotection : Remove the Boc group with trifluoroacetic acid (TFA), followed by salt formation using hydrochloric acid to yield the hydrochloride salt .

- Chiral Integrity : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Use enantiomerically pure starting materials (e.g., L-alanine) to minimize racemization .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR to verify the benzylamino and methyl ester groups. IR spectroscopy can confirm N–H and C=O stretches .

- Purity Analysis : Employ reversed-phase HPLC with UV detection (λ = 254 nm) and compare retention times against known standards .

- Solubility : Test solubility in water, DMSO, and ethanol. The hydrochloride salt typically exhibits higher aqueous solubility than the free base .

Q. What are the recommended storage conditions to ensure stability?

- Methodological Answer :

- Store at −20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the ester group or oxidation of the benzylamine moiety .

- Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways, such as ester hydrolysis or salt dissociation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Batch Variability : Compare impurity profiles (e.g., residual solvents, diastereomers) using LC-MS. Impurities like unreacted benzylamine or racemized products may skew bioactivity results .

- Assay Conditions : Standardize in vitro assays (e.g., enzyme inhibition) by controlling pH, temperature, and solvent composition. For example, DMSO concentrations >1% may denature proteins, leading to false negatives .

Q. What advanced techniques are used to study its interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka/kd) of the compound .

- Molecular Dynamics (MD) Simulations : Model the compound’s binding to active sites (e.g., using AutoDock Vina) to predict binding affinities and guide mutagenesis studies .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding to validate computational predictions .

Q. How can impurity profiling be optimized for this compound in pharmaceutical research?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation products. Use LC-HRMS to characterize impurities (e.g., hydrolyzed ester or oxidized benzyl group) .

- Reference Standards : Compare against pharmacopeial impurities (e.g., EP/JP standards) for quantitative analysis. For example, monitor methyl 2-aminopropanoate (a potential hydrolysis byproduct) using a validated HPLC method .

Q. What strategies mitigate racemization during scale-up synthesis?

- Methodological Answer :

- Low-Temperature Coupling : Perform benzylamine coupling at 0–4°C to minimize base-catalyzed racemization .

- Enzymatic Resolution : Use lipases or proteases to selectively hydrolyze undes enantiomers post-synthesis .

- In-line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track ee in real-time during manufacturing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.